CI 972 anhydrous

Description

Properties

IUPAC Name |

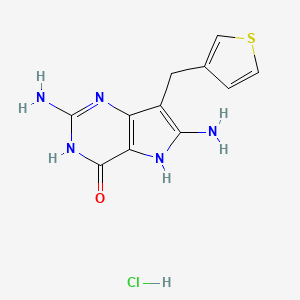

2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5OS.ClH/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNICZJKQXPOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151193 | |

| Record name | CI 972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-68-3 | |

| Record name | CI 972 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CI 972 anhydrous chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anhydrous form of Gacyclidine (CI 972), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in neuroscience research and drug development.

Chemical Structure and Properties

Gacyclidine, with the chemical formula C16H25NS, is a phencyclidine derivative.[1] Its structure is characterized by a piperidine ring attached to a methyl-substituted cyclohexyl ring, which in turn is bonded to a thiophene group.

Table 1: Chemical Identifiers for Gacyclidine (CI 972) Anhydrous

| Identifier | Value |

| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |

| CAS Number | 68134-81-6 |

| Molecular Formula | C16H25NS |

| Molar Mass | 263.44 g/mol |

| InChI Key | DKFAAPPUYWQKKF-GOEBONIOSA-N |

| SMILES | C[C@@H]1CCCC[C@@]1(N2CCCCC2)C3=CC=CS3 |

Table 2: Physicochemical Properties of Gacyclidine (CI 972) Anhydrous

| Property | Value |

| Physical State | Solid powder |

| Melting Point | Not specified in retrieved results |

| Boiling Point | Not specified in retrieved results |

| Solubility | Not specified in retrieved results |

Mechanism of Action: NMDA Receptor Antagonism

Gacyclidine exerts its effects primarily through the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Excessive activation of NMDA receptors leads to an influx of calcium ions (Ca2+), triggering excitotoxic cascades that result in neuronal damage. Gacyclidine mitigates this by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of Ca2+.[1][2]

The (-) enantiomer of gacyclidine exhibits a higher binding affinity for the NMDA receptor (2.5 nM) compared to the (+) enantiomer, which has a tenfold lower affinity.[2] Interestingly, gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA receptor antagonists like MK-801.[2]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and the inhibitory action of Gacyclidine.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Gacyclidine for the NMDA receptor, using [3H]MK-801 as the radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of [3H]MK-801 (final concentration ~2-5 nM), and 25 µL of varying concentrations of Gacyclidine or a known displacer (e.g., unlabeled MK-801 for non-specific binding).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Gacyclidine from the concentration-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

The following diagram illustrates the workflow for this binding assay.

In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol describes an in vivo experiment to evaluate the neuroprotective effects of Gacyclidine in a rat model of traumatic spinal cord injury.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.

-

A contusion injury is induced using a standardized weight-drop device.

-

-

Drug Administration:

-

Animals are randomly assigned to treatment groups: Gacyclidine (e.g., 1 mg/kg) or vehicle (saline).

-

The treatment is administered intravenously (i.v.) at a specific time point post-injury (e.g., 30 minutes).

-

-

Behavioral Assessment:

-

Locomotor function is assessed at regular intervals (e.g., daily for the first week, then weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).

-

Bladder function and sensory responses are also monitored.

-

-

Histological Analysis:

-

At the end of the study period (e.g., 4 weeks), animals are euthanized, and the spinal cord tissue is harvested.

-

The tissue is processed for histological staining (e.g., H&E for lesion volume, Luxol Fast Blue for myelination, and immunohistochemistry for neuronal and glial markers).

-

Quantitative analysis of the lesion size, white matter sparing, and cell survival is performed.

-

-

Data Analysis:

-

Behavioral scores are analyzed using appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the functional recovery between treatment groups.

-

Histological data are analyzed using t-tests or ANOVA to determine the extent of neuroprotection.

-

Summary of Quantitative Data

Table 3: Receptor Binding Affinity of Gacyclidine Enantiomers

| Compound | Target | Affinity (Ki) |

| (-)-Gacyclidine | NMDA Receptor | 2.5 nM[2] |

| (+)-Gacyclidine | NMDA Receptor | ~25 nM[2] |

Table 4: In Vivo Efficacy of Gacyclidine in Neuroprotection

| Model | Dosage | Outcome |

| Rat Spinal Cord Injury | 1 mg/kg, i.v. | Improved locomotor recovery and reduced lesion size |

| Rat Traumatic Brain Injury | 0.1-1 mg/kg, i.v. | Improved behavioral outcomes and neuronal survival |

This technical guide provides a comprehensive overview of Gacyclidine (CI 972) for research and drug development purposes. The information presented is based on publicly available scientific literature. For further details, please refer to the cited references.

References

Anhydrous CI 972: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI 972, known chemically as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway, and its inhibition has significant therapeutic potential in T-cell mediated diseases. The anhydrous form of CI 972 is critical for pharmaceutical development due to its stability and well-defined physicochemical properties. This technical guide provides an in-depth overview of the synthesis and purification of anhydrous CI 972, including detailed experimental protocols, data presentation, and visualizations of the key processes.

Introduction

CI 972 is a 9-deazaguanine analog that acts as a powerful inhibitor of purine nucleoside phosphorylase (PNP). By blocking PNP, CI 972 leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are selectively toxic to T-lymphocytes, making CI 972 a promising candidate for the treatment of T-cell proliferative disorders such as T-cell leukemias, lymphomas, and certain autoimmune diseases. The synthesis of the anhydrous form of CI 972 is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Subsequent purification is critical to remove impurities and residual solvents, ultimately yielding the stable, anhydrous crystalline solid suitable for pharmaceutical formulation.

Synthesis of Anhydrous CI 972

The synthesis of CI 972 involves the construction of the core pyrrolo[3,2-d]pyrimidine heterocyclic system, followed by the introduction of the characteristic 3-thienylmethyl substituent at the 7-position. A plausible synthetic strategy is outlined below, based on established methods for the synthesis of related 9-deazaguanine analogs.

Synthetic Pathway Overview

The overall synthetic pathway can be conceptualized as a multi-step process starting from readily available precursors. A potential route involves the initial construction of a substituted pyrrole ring, which is then elaborated to form the fused pyrimidine ring.

Caption: A conceptual overview of the synthetic pathway for CI 972.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically reasonable, experimental protocol for the synthesis of CI 972. This protocol is based on general principles for the synthesis of similar heterocyclic compounds.

Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

A suitable starting material, such as a 2,4-diamino-6-chloropyrimidine derivative, can be reacted with a functionalized pyrrole precursor. The specific precursors and reaction conditions would be optimized to favor the formation of the desired fused ring system.

Step 2: Alkylation with 3-(Chloromethyl)thiophene

The pyrrolo[3,2-d]pyrimidine core is then alkylated at the 7-position with 3-(chloromethyl)thiophene in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Step 3: Final Amination and Ring Closure

Depending on the specific intermediates used, final amination steps may be required to introduce the 2- and 6-amino groups on the pyrimidine ring. This can be achieved through various methods, including nucleophilic aromatic substitution with ammonia or a protected amine equivalent.

Table 1: Hypothetical Reaction Parameters for the Synthesis of CI 972

| Step | Key Reactants | Solvent | Base | Temperature (°C) | Reaction Time (h) |

| 1 | Pyrrole Precursor, Pyrimidine Precursor | Ethanol | Sodium Ethoxide | 78 (Reflux) | 12 |

| 2 | Pyrrolo[3,2-d]pyrimidine Core, 3-(Chloromethyl)thiophene | DMF | Sodium Hydride | 25 | 6 |

| 3 | Intermediate from Step 2, Guanidine | 2-Ethoxyethanol | - | 135 (Reflux) | 24 |

Purification of Anhydrous CI 972

The purification of the crude CI 972 is a critical step to ensure the final product meets the stringent purity requirements for a drug substance. The process typically involves crystallization to remove process-related impurities and by-products, followed by a specific drying procedure to obtain the anhydrous form.

Purification Workflow

The general workflow for the purification of anhydrous CI 972 involves initial isolation, crystallization, and a final drying step under controlled conditions.

Caption: A generalized workflow for the purification of anhydrous CI 972.

Detailed Experimental Protocol (Hypothetical)

Step 1: Crystallization

The crude CI 972 solid is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to ensure complete dissolution. A common technique is to use a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. The choice of solvent is critical and often requires empirical screening. A mixture of dimethyl sulfoxide (DMSO) and a less polar co-solvent like ethanol or isopropanol could be a starting point.

The hot solution is then slowly cooled to induce crystallization. The rate of cooling can influence the crystal size and purity. Alternatively, an anti-solvent (a solvent in which CI 972 is insoluble) can be slowly added to the solution to promote precipitation.

Step 2: Filtration and Washing

The crystallized solid is collected by filtration, for example, using a Büchner funnel. The filter cake is then washed with a cold, appropriate solvent to remove any residual mother liquor and surface impurities. The wash solvent should be one in which CI 972 has very low solubility.

Step 3: Drying to Anhydrous Form

To obtain the anhydrous form, the purified solid is dried under vacuum at an elevated temperature. The specific temperature and duration of drying are critical to ensure the complete removal of water and residual solvents without causing thermal degradation of the compound. For example, drying in a vacuum oven at 60-80 °C for 24-48 hours is a common practice for obtaining anhydrous active pharmaceutical ingredients. The final product should be characterized by techniques such as Karl Fischer titration to confirm the absence of water.

Table 2: Hypothetical Purification and Characterization Data for Anhydrous CI 972

| Parameter | Method | Specification |

| Purity | HPLC | ≥ 99.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Gas Chromatography | Complies with ICH Q3C limits |

| Melting Point | DSC | To be determined |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

Mechanism of Action and Signaling Pathway

CI 972 exerts its therapeutic effect by inhibiting purine nucleoside phosphorylase (PNP). This inhibition disrupts the purine salvage pathway, leading to the accumulation of dGTP in T-cells, which in turn induces apoptosis.

Caption: The mechanism of action of CI 972 in T-lymphocytes.

Conclusion

The synthesis and purification of anhydrous CI 972 are critical processes in the development of this promising therapeutic agent. The multi-step synthesis requires careful control over reaction conditions, while the purification, particularly the crystallization and drying steps, is essential for obtaining a stable and pure drug substance. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development of CI 972 and related compounds. Further optimization of the described hypothetical protocols through rigorous experimental work is necessary for large-scale production.

The Rise and Apparent Fall of a T-Cell Suppressor: A Technical History of CI-972

For Immediate Release

Ann Arbor, MI – In the landscape of immunosuppressive drug discovery, the trajectory of CI-972, a novel purine nucleoside phosphorylase (PNP) inhibitor, offers a compelling case study in the rigorous evaluation and competitive evolution of therapeutic candidates. Developed by Parke-Davis Pharmaceutical Research in the early 1990s, CI-972 emerged as a promising agent for T-cell selective immunosuppression, a crucial goal in the treatment of autoimmune diseases and organ transplant rejection. This whitepaper provides an in-depth technical guide to the discovery, development, and eventual overshadowing of CI-972, synthesizing available data, experimental methodologies, and the scientific rationale that guided its journey.

Discovery and Rationale: Targeting T-Cell Proliferation

The development of CI-972 was rooted in the understanding that purine nucleoside phosphorylase (PNP) plays a critical role in the purine salvage pathway, and its deficiency leads to a profound T-cell immunodeficiency. This provided a strong rationale for designing PNP inhibitors as a new class of T-cell selective immunosuppressive drugs.

CI-972, chemically identified as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one monohydrochloride, monohydrate, is a 9-deazaguanine analog.[1] Its discovery was the result of a targeted medicinal chemistry program at Parke-Davis aimed at synthesizing potent and selective PNP inhibitors.

Preclinical Pharmacology and Mechanism of Action

CI-972 functions as a competitive and reversible inhibitor of human purine nucleoside phosphorylase.[2] The inhibition of PNP leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP) within T-cells. Elevated levels of dGTP are cytotoxic to T-lymphocytes, thereby suppressing their proliferation.[1]

In Vitro Activity

The in vitro efficacy of CI-972 was demonstrated in human lymphoblastoid cell lines. The compound showed selective inhibition of T-cell proliferation over B-cell proliferation.[1]

| Parameter | Value | Cell Line | Conditions |

| Ki (PNP inhibition) | 0.83 µM | - | Enzyme assay |

| IC50 (Proliferation) | 3.0 µM | MOLT-4 (T-cell) | with 10 µM 2'-deoxyguanosine |

| IC50 (Proliferation) | >50 µM | MGL-8 (B-cell) | with 10 µM 2'-deoxyguanosine |

A summary of the key in vitro potency data for CI-972.

In Vivo Studies

In vivo studies in rats demonstrated that oral administration of CI-972 led to a dose-dependent increase in plasma levels of inosine and guanosine, confirming target engagement in a living system.[1]

Experimental Protocols

PNP Inhibition Assay

A detailed experimental protocol for the PNP inhibition assay was not fully available in the reviewed literature. However, based on standard biochemical practice, it would likely have involved the following steps:

References

- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of CI-972: An Overview Based on Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-972 is a novel, orally active, and competitive inhibitor of purine nucleoside phosphorylase (PNP) with a reported Ki of 0.83 μM. It has been investigated as a potential T-cell selective immunosuppressive agent. This document aims to synthesize the publicly available information regarding the preclinical pharmacokinetic profile of CI-972. It should be noted that comprehensive pharmacokinetic data, including details on the anhydrous form, are scarce in the public domain. The information presented herein is based on limited in vivo pharmacodynamic observations that suggest oral absorption and activity.

Mechanism of Action: Purine Nucleoside Phosphorylase (PNP) Inhibition

CI-972 exerts its effect by inhibiting the purine salvage pathway enzyme, purine nucleoside phosphorylase. PNP is crucial for the metabolism of purine nucleosides. By blocking this enzyme, CI-972 is expected to lead to an accumulation of its substrates, such as inosine and guanosine, and their corresponding deoxyribonucleosides. This accumulation can be cytotoxic, particularly to T-lymphocytes, which are highly dependent on the purine salvage pathway, thus providing a basis for its immunosuppressive activity.

Pharmacokinetic and Pharmacodynamic Observations

Detailed pharmacokinetic parameters for CI-972, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not available in published literature. However, a preclinical study in rats provides pharmacodynamic evidence of its oral absorption and in vivo activity.

In Vivo Study in Rats

Experimental Protocol: While a detailed protocol is not publicly available, a study administered CI-972 orally to rats at doses ranging from 5 to 150 mg/kg. Plasma levels of the PNP substrate, inosine, were measured as a pharmacodynamic marker of CI-972 activity.

Results: Oral administration of CI-972 led to a dose-dependent increase in plasma inosine concentrations.[1] One hour after administration, the mean maximum plasma inosine level reached 2.62 µM, a significant increase compared to 0.06 µM in control animals.[1] Plasma nucleosides remained significantly elevated for up to four hours following a single oral dose, indicating a sustained inhibitory effect of the compound.[1]

These findings suggest that CI-972 is orally bioavailable and effectively inhibits its target enzyme in a preclinical model.

Data Summary

Due to the lack of specific pharmacokinetic data for CI-972, a quantitative summary table cannot be provided. The available information is qualitative and pharmacodynamic in nature.

| Parameter | Preclinical Model | Finding | Citation |

| Pharmacodynamic Effect | Rat | Dose-dependent elevation of plasma inosine. | [1] |

| Time to Max Effect | Rat | Peak inosine levels observed at 1-hour post-dose. | [1] |

| Duration of Effect | Rat | Elevated plasma nucleosides for up to 4 hours. | [1] |

Conclusion

The available preclinical data on CI-972, including its anhydrous form, demonstrates oral activity and effective target engagement in vivo, as evidenced by the modulation of plasma nucleoside levels in rats. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is hampered by the absence of publicly available quantitative data. Further studies would be required to fully characterize the pharmacokinetic properties of CI-972 to support its development as a therapeutic agent. Researchers and drug development professionals are advised to consider this data gap in any future evaluation of this compound.

References

Navigating the Solubility and Stability of CI-972 Anhydrous: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-972, also known as tucotuzumab celmoleukin, is a promising antibody-drug conjugate (ADC) that combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a linked payload. As with many ADCs, understanding its solubility and stability, particularly in solvents like dimethyl sulfoxide (DMSO), is critical for its formulation, analytical development, and ultimately, its therapeutic efficacy and safety. While specific quantitative data for the solubility and stability of CI-972 anhydrous remains limited in publicly available literature, this technical guide provides a comprehensive framework for researchers. It outlines the key considerations, experimental protocols, and analytical methodologies required to thoroughly characterize the physicochemical properties of this complex biologic. This guide draws upon established principles for ADC analysis and provides a roadmap for generating the crucial data needed for successful drug development.

Introduction to CI-972 and the Challenges of ADC Formulation

CI-972 is a fusion protein consisting of the humanized monoclonal antibody tucotuzumab, which targets the Epithelial Cell Adhesion Molecule (EpCAM), and the cytokine interleukin-2 (celmoleukin).[1][2][3] EpCAM is frequently overexpressed on the surface of various cancer cells, making it an attractive target for targeted cancer therapy.[1][4] The celmoleukin component is designed to stimulate an anti-tumor immune response.[1][3]

Like other ADCs, CI-972 presents unique formulation challenges due to its hybrid nature. The large monoclonal antibody component generally favors aqueous environments, while the often hydrophobic small molecule payload can lead to poor solubility and a propensity for aggregation.[5][6][][8] Maintaining the stability of both the antibody and the linker-payload conjugate is paramount to ensuring the drug's safety and efficacy.[9][10][11]

The Role of DMSO and Other Solvents in ADC Development

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in pharmaceutical development.[] For ADCs, DMSO can play several important roles:

-

Solubilizing Agent: Due to its ability to dissolve a wide range of both polar and nonpolar compounds, DMSO is often used as a solvent for the hydrophobic payloads before conjugation to the antibody.[] It can also be a component of the final formulation to improve the solubility of the ADC.[8]

-

Cryoprotectant: DMSO is a well-known cryoprotectant, used to prevent cell damage during freezing. This property can be relevant for the long-term storage of biological samples.

-

Analytical Solvent: In analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC), organic modifiers such as DMSO may be added to the mobile phase to overcome non-specific interactions between the hydrophobic ADC and the column stationary phase.[8]

While beneficial, the use of DMSO must be carefully controlled as it can also impact the stability of the antibody component of the ADC, potentially leading to denaturation or aggregation. A comparison of solvents used in ADC production has shown that DMSO can sometimes lead to more stable water-solvent complexes compared to other organic solvents like dimethylformamide (DMF).[12]

Other solvents and excipients that are commonly considered in ADC formulation development to improve solubility and stability include:

-

Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are often used in combination with aqueous buffers.

-

Surfactants: Polysorbates (e.g., Tween 80) and Cremophor EL can help to prevent aggregation and improve solubility.

-

Buffering Agents: Histidine and citrate buffers are commonly used to maintain the optimal pH for antibody stability.

-

Sugars and Polyols: Trehalose and mannitol can act as stabilizers, particularly in lyophilized formulations.

The selection of an appropriate solvent system is a critical step in the formulation development of CI-972 and requires a thorough understanding of its impact on both solubility and stability.

Quantitative Data Summary (Illustrative)

Table 1: Illustrative Solubility of CI-972 Anhydrous in Various Solvents

| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) | Method of Determination |

| DMSO (anhydrous) | 25 | Data to be determined | HPLC-UV |

| Water (pH 7.4) | 25 | Data to be determined | UV-Vis Spectroscopy |

| PBS (pH 7.4) | 25 | Data to be determined | UV-Vis Spectroscopy |

| 5% DMSO in PBS (pH 7.4) | 25 | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | HPLC-UV |

Table 2: Illustrative Stability of CI-972 Anhydrous in DMSO under Various Conditions

| Condition | Incubation Time | Parameter Measured | Result | Analytical Method |

| 2-8 °C | 30 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |

| 25 °C | 30 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |

| 40 °C | 14 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |

| Freeze-Thaw (-20°C to RT, 3 cycles) | N/A | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |

| Light Exposure (ICH Q1B) | 10 days | % Monomer, Appearance | Data to be determined | SEC, Visual Inspection |

Detailed Experimental Protocols

To generate the critical data for CI-972, a series of well-designed experiments are necessary. The following protocols provide a detailed methodology for determining the solubility and stability of CI-972.

Solubility Determination

Objective: To determine the equilibrium solubility of CI-972 anhydrous in DMSO and other relevant solvent systems.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of CI-972 anhydrous powder to a series of vials, each containing a known volume of the test solvent (e.g., DMSO, water, PBS, co-solvent mixtures).

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a low-protein-binding 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of CI-972 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.

-

A standard curve of CI-972 with known concentrations should be prepared in the same solvent to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from at least three replicate experiments.

-

Stability Assessment

Objective: To evaluate the physical and chemical stability of CI-972 in DMSO and other formulations under various stress conditions.

Methodology: ICH-Compliant Stability Study

-

Sample Preparation:

-

Prepare solutions of CI-972 in the desired solvent or formulation (e.g., DMSO, a buffered formulation) at a known concentration.

-

Aseptically dispense the solutions into appropriate vials.

-

-

Storage Conditions:

-

Store the vials under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A(R2)).[13] These should include:

-

Long-term: 2-8 °C

-

Accelerated: 25 °C / 60% RH and 40 °C / 75% RH

-

Stress conditions: Freeze-thaw cycles, exposure to light (photostability testing according to ICH Q1B).

-

-

-

Time Points:

-

Define specific time points for sample analysis (e.g., 0, 7, 14, 30, 60, 90 days).

-

-

Analytical Methods:

-

At each time point, analyze the samples using a battery of stability-indicating analytical methods to assess various quality attributes:

-

Appearance: Visual inspection for color change, clarity, and particulate matter.

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species (aggregates) and low molecular weight fragments.

-

Charge Heterogeneity: Ion-Exchange Chromatography (IEX) to detect changes in the charge distribution of the molecule, which can indicate deamidation or other modifications.

-

Potency: A cell-based bioassay to ensure the biological activity of CI-972 is retained.

-

pH: Measurement of the solution's pH to monitor for any changes.

-

-

-

Data Analysis:

-

Compare the results at each time point to the initial (time zero) data to identify any trends in degradation or aggregation.

-

The stability profile is established by determining the rate of change in the critical quality attributes under different storage conditions.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility and stability of CI-972.

References

- 1. Tucotuzumab Celmoleukin Overview - Creative Biolabs [creativebiolabs.net]

- 2. Tucotuzumab celmoleukin - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. Tucotuzumab | TargetMol [targetmol.com]

- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]

- 6. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Long-Term Storage and Handling of CI 972 Anhydrous Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term storage and handling conditions for CI 972 anhydrous powder, a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). Adherence to these guidelines is critical to ensure the compound's stability, purity, and biological activity for research and drug development purposes.

Introduction to CI 972

CI 972, chemically identified as 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride, is a novel 9-deazaguanine analog.[1] With the CAS Number 115787-68-3, this compound is under investigation as a T-cell selective immunosuppressive agent.[1][2] Its mechanism of action involves the competitive inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] Inhibition of PNP leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to T-lymphocytes, leading to the suppression of T-cell proliferation and function.[1]

Long-Term Storage Conditions

Proper long-term storage is essential to prevent the degradation of CI 972 anhydrous powder. As an anhydrous and potentially hygroscopic compound, exposure to moisture and adverse temperatures can compromise its integrity.

Table 1: Recommended Long-Term Storage Conditions for CI 972 Anhydrous Powder

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability. |

| Humidity | Low, in a desiccated environment | As an anhydrous powder, CI 972 is susceptible to moisture absorption (hygroscopicity), which can lead to chemical and physical changes.[2][3][4][5][6] |

| Light Exposure | Protected from light | To prevent potential photolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, opaque, inert material (e.g., amber glass vial) | To protect from moisture, light, and air. |

Handling Procedures

Due to its potent biological activity and potential hygroscopicity, appropriate handling procedures must be followed to ensure personnel safety and maintain the quality of the compound.

Table 2: Handling Precautions for CI 972 Anhydrous Powder

| Precaution Category | Specific Recommendation |

| Personal Protective Equipment (PPE) | - Safety glasses or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat |

| Work Environment | - Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Dispensing | - Allow the container to equilibrate to room temperature before opening to prevent condensation.- Use clean, dry spatulas and weighing boats.- Minimize the time the container is open. |

| Spill Management | - Wear appropriate PPE.- Gently sweep up the powder, avoiding dust generation.- Place in a sealed container for disposal. |

| Disposal | - Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Experimental Protocols

Stability Testing of Hygroscopic Active Pharmaceutical Ingredients (APIs)

While a specific stability testing protocol for CI 972 is not publicly available, a general experimental workflow for assessing the stability of a hygroscopic API like CI 972 can be adapted from established guidelines.[7][8][9][]

Diagram 1: General Experimental Workflow for API Stability Testing

References

- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD 141955 and CI-972: 9-deazaguanine analog purine nucleoside phosphorylase inhibitors. I. Suppression of the human mixed lymphocyte reaction (MLR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining how nucleoside metabolism regulates contrasting immune functions in the rare disease PNP deficiency [stemcell.ucla.edu]

- 7. almacgroup.com [almacgroup.com]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. qlaboratories.com [qlaboratories.com]

CI-972 Anhydrous: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-972, an anhydrous 9-deazaguanine analog, is a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP). This document provides a comprehensive technical overview of its molecular interactions, binding affinity, and the experimental methodologies used for its characterization. The inhibition of PNP by CI-972 disrupts the purine salvage pathway, leading to T-cell-selective immunosuppression, highlighting its potential as a therapeutic agent.

Molecular Target and Binding Affinity

The primary molecular target of CI-972 has been identified as Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway. CI-972 acts as a competitive inhibitor of this enzyme.

Quantitative Data Summary

The binding affinity and inhibitory concentration of CI-972 against its target and in cellular assays are summarized in the table below.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Purine Nucleoside Phosphorylase (PNP) | 0.83 µM | [1][2][3][4][5] |

| IC50 | Human MOLT-4 (T-cell lymphoblasts) | 3.0 µM (in the presence of 10 µM 2'-deoxyguanosine) | [1][6] |

| IC50 | Human MGL-8 (B-cell lymphoblasts) | > 50 µM (in the presence of 10 µM 2'-deoxyguanosine) | [1][6] |

Mechanism of Action

CI-972 exerts its biological effects through the competitive inhibition of purine nucleoside phosphorylase (PNP).[2][3][4][5] PNP is a crucial enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides (and deoxynucleosides) to their corresponding purine bases and ribose-1-phosphate (or deoxyribose-1-phosphate).

In T-lymphocytes, the inhibition of PNP by CI-972 leads to an accumulation of deoxyguanosine. This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[1][6] Elevated levels of dGTP are cytotoxic to T-cells, leading to the selective suppression of T-lymphocyte proliferation and function.[1][6] This T-cell selectivity is a key feature of CI-972's immunosuppressive activity.

Signaling Pathway

The following diagram illustrates the purine salvage pathway and the point of inhibition by CI-972.

Caption: Inhibition of PNP by CI-972 leads to dGTP accumulation and T-cell apoptosis.

Experimental Protocols

While the precise, detailed experimental protocols from the original studies are not fully available, the following sections describe standardized methodologies for determining the binding affinity and functional effects of PNP inhibitors like CI-972.

PNP Enzyme Inhibition Assay (Determination of Ki)

This protocol outlines a general method for determining the inhibition constant (Ki) of a competitive inhibitor for PNP using a spectrophotometric assay.

Materials:

-

Purified Purine Nucleoside Phosphorylase (PNP) enzyme

-

PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Inosine (substrate)

-

Xanthine Oxidase (developer enzyme)

-

CI-972 Anhydrous (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CI-972 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of CI-972 in PNP Assay Buffer.

-

Prepare a range of inosine substrate concentrations in PNP Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of PNP enzyme to each well.

-

Add varying concentrations of CI-972 to the wells.

-

Include control wells with no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the inosine substrate to all wells.

-

Immediately add xanthine oxidase. Xanthine oxidase will convert the product of the PNP reaction (hypoxanthine) to uric acid.

-

Measure the rate of uric acid formation by monitoring the increase in absorbance at 293 nm over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves for each substrate and inhibitor concentration.

-

Determine the Km of the substrate in the absence of the inhibitor.

-

Plot the data using a method such as a Dixon plot (1/V vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

-

Workflow Diagram:

Caption: Workflow for determining the Ki of a PNP inhibitor.

T-Cell Proliferation Assay (Determination of IC50)

This protocol describes a general method for assessing the effect of CI-972 on T-cell proliferation, a functional measure of its immunosuppressive activity.

Materials:

-

Human T-cell line (e.g., MOLT-4)

-

Complete cell culture medium

-

CI-972 Anhydrous

-

2'-deoxyguanosine

-

[3H]-Thymidine

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed MOLT-4 cells at a predetermined density in a 96-well plate in complete culture medium.

-

-

Compound Treatment:

-

Incubation:

-

Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).

-

-

[3H]-Thymidine Labeling:

-

Add [3H]-Thymidine to each well and incubate for an additional period (e.g., 18-24 hours) to allow for its incorporation into the DNA of proliferating cells.

-

-

Harvesting and Measurement:

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the amount of incorporated [3H]-Thymidine using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of proliferation inhibition against the concentration of CI-972.

-

Calculate the IC50 value, which is the concentration of CI-972 that inhibits cell proliferation by 50%.

-

Workflow Diagram:

Caption: Workflow for determining the IC50 of CI-972 on T-cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse [pubmed.ncbi.nlm.nih.gov]

- 5. Linker for activation of T cells - Wikipedia [en.wikipedia.org]

- 6. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

summary of preclinical toxicology studies for CI 972 anhydrous

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical toxicology studies for a compound designated as "CI-972 anhydrous" have been identified. This prevents the creation of a detailed technical guide as requested, including quantitative data tables and visualizations of experimental protocols and signaling pathways.

The initial investigation sought to locate and summarize the preclinical safety profile of CI-972 anhydrous for an audience of researchers, scientists, and drug development professionals. However, the search for primary toxicology reports, including single-dose and repeated-dose toxicity studies in various animal models, yielded no results for a compound with this specific identifier.

Further investigation into compounds with similar nomenclature, such as CI-994, revealed a distinct pharmacological agent. CI-994, also known as tacedinaline, is a histone deacetylase (HDAC) inhibitor. Its mechanism of action is fundamentally different from DNA intercalating agents.

A parallel search was conducted for amonafide, a DNA intercalator and topoisomerase II inhibitor, due to a potential, though unconfirmed, initial association. Amonafide has undergone preclinical and clinical development, and some data regarding its safety and efficacy are available.[1][2][3][4][5][6][7] However, there is no evidence to suggest that CI-972 anhydrous is structurally or pharmacologically related to amonafide. Therefore, using amonafide's toxicological data as a surrogate for CI-972 anhydrous would be scientifically unfounded and misleading.

The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways and workflows—cannot be fulfilled without access to the relevant primary research data for CI-972 anhydrous.

It is recommended that researchers interested in the preclinical toxicology of a specific compound verify its correct chemical name and any alternative identifiers (e.g., CAS number, company code names) to ensure a thorough and accurate literature search. In the absence of publicly available data, direct inquiry to the developing institution or company may be necessary to obtain the desired toxicological information.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the Identity of CI-972: A Critical Prerequisite for Protocol Development

Initial investigations to generate a detailed experimental protocol for the use of "CI-972 anhydrous" in cell culture have revealed a significant ambiguity in the identity of the compound. Extensive searches have not yielded a clear, single entity corresponding to "CI-972" as a compound utilized in cancer cell culture research. The search results have pointed to several distinct substances, none of which align with the user's request for a therapeutic agent with a defined signaling pathway and anti-cancer activity.

The primary entities identified through database searches for "CI-972" include:

-

AEROSIL® R 972: A fumed silica product used as a pharmaceutical excipient and in various industrial applications. This is an inert substance and not a bioactive compound for cancer research.

-

AMPCOLOY® 972: A copper alloy with industrial applications, entirely unrelated to biological research.

-

Lactococcin 972: A bacteriocin, which is a protein-based antimicrobial peptide produced by bacteria. While it has inhibitory properties against other bacteria, it is not a small molecule inhibitor used in cancer cell lines as implied by the request.

-

IAE0972: An investigational drug currently in a Phase I/IIa clinical trial for advanced solid tumors. However, public information regarding its chemical structure, mechanism of action, and preclinical data in cell culture is not available.

-

S-72: A novel tubulin inhibitor with activity against breast cancer cells. While this compound is relevant to cancer research, the "CI" designation is absent, and it is a distinct entity from the user's query.

This lack of a clearly identified and characterized compound with the designation "CI-972" makes it impossible to fulfill the user's request for a detailed experimental protocol. The core requirements of the request, including the provision of quantitative data, specific methodologies, and accurate signaling pathway diagrams, are entirely dependent on the known biological and chemical properties of the compound .

To proceed with generating the requested Application Notes and Protocols, it is imperative that the user provide a more specific identifier for "CI-972 anhydrous." This could include:

-

A full chemical name or IUPAC name.

-

A CAS (Chemical Abstracts Service) number.

-

A reference to a scientific publication where the compound has been described and used in cell culture experiments.

-

The name of the supplier or manufacturer of the compound.

Without this crucial information, any attempt to create a protocol would be based on speculation and would not meet the standards of accuracy and reliability required for a scientific document intended for researchers. We are committed to providing factual and verifiable information and therefore cannot generate a protocol for an unidentified substance.

We encourage the user to provide the necessary details to clarify the identity of "CI-972 anhydrous." Once the compound is unequivocally identified and relevant scientific literature is available, we will be able to proceed with the development of the comprehensive and detailed experimental protocol as originally requested.

Application Notes and Protocols for the Preparation of CI-972 Anhydrous Stock Solutions for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CI-972, a 9-deazaguanine analog, is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, and its inhibition leads to a T-cell selective immunosuppressive effect. This makes CI-972 a compound of interest for research in immunology, oncology, and inflammatory diseases. Accurate and reproducible preparation of CI-972 solutions is critical for obtaining reliable results in in vivo studies. This document provides detailed protocols for the preparation of anhydrous stock solutions of CI-972 suitable for administration in animal models.

Physicochemical Data and Solubility Considerations:

Table 1: Recommended Solvents for Initial Solubility Assessment of CI-972

| Solvent | Type | Rationale for Use |

| Dimethyl Sulfoxide (DMSO) | Anhydrous Polar Aprotic | Excellent solubilizing agent for a wide range of organic molecules. Often used for initial stock solutions. |

| Polyethylene Glycol 400 (PEG 400) | Non-ionic Solubilizer | A biocompatible polymer commonly used as a vehicle in oral and parenteral formulations to enhance solubility. |

| Ethanol (Anhydrous) | Polar Protic | A common solvent in pharmaceutical preparations, often used in combination with other co-solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong solvent, should be used with caution due to potential toxicity. |

It is strongly recommended to perform a preliminary solubility test to determine the optimal solvent or co-solvent system for your desired stock concentration.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration CI-972 Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a primary, high-concentration stock solution of CI-972 in anhydrous dimethyl sulfoxide (DMSO). This stock can then be used for further dilution into a suitable vehicle for in vivo administration.

Materials:

-

CI-972 (anhydrous powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO, molecular biology grade)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of CI-972 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of CI-972 powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of CI-972.

-

Dissolution:

-

Transfer the weighed CI-972 powder into a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

-

Ensuring Complete Solubilization:

-

Visually inspect the solution for any undissolved particles.

-

If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (up to 37°C) can also be applied, but the thermal stability of CI-972 should be considered.

-

-

Storage:

-

Once the CI-972 is completely dissolved, the stock solution can be stored at -20°C for short-term use or at -80°C for long-term storage.

-

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of a Dosing Solution for Oral Administration in Rodents

CI-972 has been shown to be active in vivo in rats following oral administration in a dose range of 5-150 mg/kg.[1] For oral gavage, a suspension or a solution in a suitable vehicle is typically used. This protocol provides an example of preparing a dosing solution using a co-solvent system.

Materials:

-

CI-972 anhydrous DMSO stock solution (from Protocol 1)

-

Polyethylene Glycol 400 (PEG 400, pharmaceutical grade)

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile tubes for dilution

-

Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

-

Thawing of Stock: Thaw an aliquot of the CI-972 DMSO stock solution at room temperature.

-

Vehicle Preparation (Example): A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG 400, and a physiological solution. A typical ratio is 5-10% DMSO, 30-40% PEG 400, and the remainder saline or PBS.

-

Example for a 10 mg/kg dose in a mouse (assuming 10 mL/kg dosing volume):

-

Desired final concentration: 1 mg/mL.

-

Prepare a 10x intermediate dilution of the DMSO stock in PEG 400. For example, if the stock is 50 mg/mL, dilute it to 10 mg/mL in PEG 400.

-

For the final dosing solution (e.g., 1 mL), mix:

-

100 µL of the 10 mg/mL intermediate solution (CI-972 in PEG 400)

-

400 µL of PEG 400

-

500 µL of sterile saline

-

-

This results in a final vehicle composition of approximately 10% DMSO (from the initial stock), 40% PEG 400, and 50% saline, with a CI-972 concentration of 1 mg/mL.

-

-

-

Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity. The solution should be prepared fresh on the day of dosing.

-

Administration: Administer the prepared solution to the animals via oral gavage according to the approved animal study protocol.

Table 2: Example Dosing Calculation for Oral Administration

| Parameter | Value |

| Animal Weight | 25 g (0.025 kg) |

| Desired Dose | 10 mg/kg |

| Total Dose per Animal | 0.25 mg |

| Dosing Solution Concentration | 1 mg/mL |

| Volume to Administer | 0.25 mL (250 µL) |

Visualizations

Signaling Pathway of CI-972 Action

CI-972 inhibits purine nucleoside phosphorylase (PNP), leading to an accumulation of deoxyguanosine in T-cells. Deoxyguanosine is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.

Caption: Mechanism of CI-972 induced T-cell apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a CI-972 stock solution for in vivo studies.

Caption: Workflow for preparing CI-972 solutions.

References

Application of CI 972 Anhydrous for Global DNA Demethylation Assays: A Review of Available Information

Initial searches for information regarding the application of a compound designated "CI 972 anhydrous" for global DNA demethylation assays have not yielded specific results linking this particular chemical entity to this biological process. The scientific literature and available resources do not currently describe a direct role or established protocols for "CI 972 anhydrous" as an agent for inducing or measuring global DNA demethylation.

While the requested detailed application notes and protocols for "CI 972 anhydrous" cannot be provided due to the absence of specific data, this document will provide a comprehensive overview of the principles of global DNA demethylation, common methodologies for its analysis, and the general classes of compounds utilized in this area of research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of epigenetics and DNA demethylation.

Understanding Global DNA Demethylation

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, predominantly at CpG dinucleotides. This modification plays a crucial role in regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation.[1][2][3] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns.[2][4]

Global DNA demethylation refers to the genome-wide reduction of 5-methylcytosine (5mC) levels. This process can occur through two primary mechanisms:

-

Passive Demethylation: This occurs when the maintenance methylation by DNMT1 is inhibited during DNA replication.[3][5] The newly synthesized DNA strand lacks methylation, leading to a progressive dilution of methylation marks with each cell division.

-

Active Demethylation: This is a replication-independent process involving the enzymatic removal of the methyl group or the entire methylated cytosine base.[3][6][7] The Ten-Eleven Translocation (TET) family of enzymes initiates this process by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC) and further derivatives, which are then recognized and excised by the base excision repair (BER) pathway.[8]

Alterations in global DNA methylation are associated with various physiological and pathological processes, including embryonic development and cancer.[1][2] Consequently, the ability to induce and quantify global DNA demethylation is of significant interest in both basic research and drug development.

General Classes of DNA Demethylating Agents

A variety of compounds have been identified that can induce DNA demethylation, primarily by inhibiting the activity of DNMTs.[9] These are broadly categorized as:

-

Nucleoside Analogues: These are cytidine analogues that, upon incorporation into DNA, covalently trap DNMTs, leading to their degradation and subsequent passive demethylation. Examples include 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine).[4]

-

Non-Nucleoside Inhibitors: This class of inhibitors acts through various mechanisms, such as binding to the catalytic site of DNMTs or disrupting their interaction with other proteins. Research into natural compounds has identified several molecules with DNMT-inhibiting properties, including epigallocatechin-3-gallate (EGCG) from green tea, genistein from soy, and curcumin from turmeric.[10][11]

Protocols for Assessing Global DNA Demethylation

Several methods are available to quantify global DNA methylation levels. The choice of assay depends on the specific research question, sample type, and available equipment.

Experimental Protocol: Global DNA Methylation Quantification using an ELISA-based Assay

This protocol provides a general workflow for a common method to assess global DNA methylation. Specific reagents and incubation times may vary based on the commercial kit used.[12][13][14]

1. DNA Extraction and Quantification:

- Extract genomic DNA from cells or tissues using a commercial DNA extraction kit.

- Quantify the concentration and assess the purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

2. DNA Denaturation and Digestion (for some assay types):

- Some assays require the DNA to be denatured to single strands by heating at 95°C for 5 minutes, followed by rapid chilling on ice.[12]

- For methods quantifying 5-methyl-2'-deoxycytidine (5MedCyd), the DNA is digested into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[12]

3. ELISA Procedure:

- Coating: Add diluted DNA samples and standards to the wells of a microplate pre-coated with a DNA-binding solution or a 5mC conjugate.

- Incubation: Incubate the plate to allow the DNA to bind to the well surface.

- Washing: Wash the wells to remove unbound DNA.

- Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (5mC) to each well and incubate.

- Washing: Wash the wells to remove unbound primary antibody.

- Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

- Washing: Wash the wells to remove unbound secondary antibody.

- Color Development: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

- Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

- Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.

- Determine the concentration of 5mC in the unknown samples by interpolating their absorbance values on the standard curve.

- The results are often expressed as a percentage of 5mC relative to the total cytosine content or as a relative change compared to a control group.

Data Presentation

Quantitative data from global DNA demethylation assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Example of Quantitative Data Summary for a Global DNA Demethylation Assay

| Treatment Group | Concentration (µM) | Mean % 5mC (± SD) | Fold Change vs. Control | p-value |

| Vehicle Control | - | 4.5 (± 0.3) | 1.0 | - |

| Compound X | 1 | 3.8 (± 0.2) | 0.84 | < 0.05 |

| Compound X | 5 | 2.5 (± 0.4) | 0.56 | < 0.01 |

| Compound X | 10 | 1.8 (± 0.3) | 0.40 | < 0.001 |

| Positive Control (Decitabine) | 5 | 1.5 (± 0.2) | 0.33 | < 0.001 |

Signaling Pathways and Workflow Diagrams

Visual representations of the underlying biological processes and experimental procedures are essential for clear communication in scientific research.

Signaling Pathway of DNA Demethylation

The following diagram illustrates the key enzymatic steps in active DNA demethylation initiated by TET enzymes and the passive demethylation resulting from DNMT1 inhibition.

References

- 1. DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Misregulation of the expression and activity of DNA methyltransferases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Demethylation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passive DNA demethylation preferentially up-regulates pluripotency-related genes and facilitates the generation of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four to the floor: Active DNA demethylation defines somatic epigenetic patterns and impacts quantitative traits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted DNA Demethylation: Vectors, Effectors and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The level of active DNA demethylation compounds in leukocytes and urine samples as potential epigenetic biomarkers in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression of DNA Methyltransferases in Breast Cancer Patients and to Analyze the Effect of Natural Compounds on DNA Methyltransferases and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of DNA methyltransferases in breast cancer patients and to analyze the effect of natural compounds on DNA methyltransferases and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. mybiosource.com [mybiosource.com]

- 14. Global DNA Methylation ELISA [cellbiolabs.com]

Application Notes and Protocols: Synergistic Effects of Novel Drug Combinations with PARP Inhibitors in Ovarian Cancer

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for data on the synergistic effects of CI-972 anhydrous with PARP inhibitors in the context of ovarian cancer did not yield specific published research or clinical data. CI-972 is identified as a purine nucleoside phosphorylase (PNP) inhibitor[1][2], and current scientific literature does not appear to establish a direct synergistic link with PARP inhibitors for the treatment of ovarian cancer.

In lieu of specific data for CI-972, and to provide valuable and actionable information, we have pivoted to a well-documented and promising synergistic combination: a BET inhibitor (AZD5153) with the PARP inhibitor Olaparib in ovarian cancer . This combination has demonstrated significant anti-tumor effects in preclinical models.[3]

Below you will find detailed application notes and protocols for investigating the synergy between BET inhibitors and PARP inhibitors in ovarian cancer, adhering to the original request's specifications for data presentation, experimental protocols, and visualizations.

Application Notes: Synergistic Cytotoxicity of BET Inhibitor AZD5153 and PARP Inhibitor Olaparib in Ovarian Cancer

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for ovarian cancer, particularly in patients with homologous recombination deficiency (HRD).[1][4] However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.[1][5] One strategy to overcome this resistance and enhance therapeutic efficacy is through combination therapies.[6]

Bromodomain and extraterminal (BET) protein inhibitors have emerged as a promising class of drugs to combine with PARP inhibitors. BET inhibitors can downregulate the expression of key DNA damage repair proteins, thereby inducing a state of "BRCAness" or HRD in cancer cells, rendering them more susceptible to PARP inhibition.[1] Preclinical studies have demonstrated a widespread synergistic cytotoxic effect between the BET inhibitor AZD5153 and the PARP inhibitor olaparib across multiple ovarian cancer models.[3]

This document provides protocols for in vitro and in vivo experiments to assess the synergistic effects of this combination.

Mechanism of Synergistic Action

The proposed mechanism for the synergy between AZD5153 and olaparib involves the BET inhibitor-mediated downregulation of proteins essential for homologous recombination, such as PTEN.[3] This suppression of the DNA repair pathway creates a synthetic lethal environment when combined with PARP inhibition, leading to increased DNA damage, replication fork instability, and ultimately, apoptosis in ovarian cancer cells.[3]

Data Presentation

Table 1: In Vitro Synergistic Cytotoxicity of AZD5153 and Olaparib in Ovarian Cancer Cell Lines

| Cell Line | Genetic Background | AZD5153 IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |

| OVCAR-3 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |

| SKOV-3 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |

| A2780 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |

| PEO1 | BRCA2 mutant | Data not available | Data not available | < 1 | Synergy |

Note: The table structure is provided as a template. Specific IC50 and CI values would be populated from experimental data. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of AZD5153 and olaparib, alone and in combination.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780, PEO1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

AZD5153 (stock solution in DMSO)

-

Olaparib (stock solution in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Procedure:

-

Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of AZD5153 and olaparib in complete culture medium.

-

Treat the cells with:

-

Vehicle control (DMSO)

-

AZD5153 alone (at various concentrations)

-

Olaparib alone (at various concentrations)

-

Combination of AZD5153 and olaparib in a constant ratio (e.g., based on the ratio of their individual IC50 values).

-

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.

-

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is used to detect DNA damage in individual cells.

Materials:

-

Ovarian cancer cells treated as described in the cell viability assay.

-

CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescent DNA stain (e.g., SYBR® Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., Comet Score)

Procedure:

-

Treat cells with AZD5153, olaparib, or the combination for 48-96 hours.

-

Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten low melting point agarose.

-

Pipette the mixture onto a coated microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and apply a voltage to separate the fragmented DNA from the nucleoid.

-

Neutralize and stain the slides with a fluorescent DNA stain.

-

Visualize the comets under a fluorescence microscope. The "tail" of the comet consists of fragmented DNA, and its length and intensity are proportional to the amount of DNA damage.

-

Quantify the DNA damage by measuring the comet tail length or tail moment using image analysis software.[3]

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or NSG)

-

Ovarian cancer cells (e.g., A2780)

-

Matrigel (optional)

-

AZD5153 (formulated for oral administration)

-

Olaparib (formulated for oral administration)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject ovarian cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into four treatment groups:

-

Vehicle control (oral gavage)

-

AZD5153 alone (oral gavage)

-

Olaparib alone (oral gavage)

-

AZD5153 and olaparib combination (oral gavage)

-

-

Administer the treatments daily or as determined by the drug's pharmacokinetic properties.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.

-